Hinokitiol
Hinokitiol
Beta-thujaplicin is a monoterpenoid that is cyclohepta-2,4,6-trien-1-one substituted by a hydroxy group at position 2 and an isopropyl group at position 4. Isolated from Thuja plicata and Chamaecyparis obtusa, it exhibits antimicrobial activities. It has a role as an antifungal agent, an antibacterial agent, an antiplasmodial drug, an antineoplastic agent and a plant metabolite. It is an enol, a cyclic ketone and a monoterpenoid. It derives from a hydride of a cyclohepta-1,3,5-triene.
Hinokitiol is a natural product found in Thujopsis dolabrata, Chamaecyparis formosensis, and other organisms with data available.
Hinokitiol is a natural product found in Thujopsis dolabrata, Chamaecyparis formosensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
499-44-5
VCID:
VC21123710
InChI:
InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12)
SMILES:
Molecular Formula:
C10H12O2
Molecular Weight:
164.20 g/mol
Hinokitiol
CAS No.: 499-44-5
Cat. No.: VC21123710
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beta-thujaplicin is a monoterpenoid that is cyclohepta-2,4,6-trien-1-one substituted by a hydroxy group at position 2 and an isopropyl group at position 4. Isolated from Thuja plicata and Chamaecyparis obtusa, it exhibits antimicrobial activities. It has a role as an antifungal agent, an antibacterial agent, an antiplasmodial drug, an antineoplastic agent and a plant metabolite. It is an enol, a cyclic ketone and a monoterpenoid. It derives from a hydride of a cyclohepta-1,3,5-triene. Hinokitiol is a natural product found in Thujopsis dolabrata, Chamaecyparis formosensis, and other organisms with data available. |
|---|---|
| CAS No. | 499-44-5 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
| Standard InChI | InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12) |
| Standard InChI Key | FUWUEFKEXZQKKA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=O)C(=CC=C1)O |
| Boiling Point | 140.00 °C. @ 10.00 mm Hg |
| Melting Point | 52 - 52.5 °C |
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